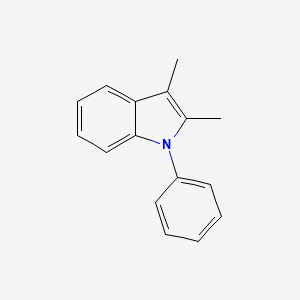

2,3-Dimethyl-1-phenylindole

Description

Significance of Indole (B1671886) Scaffolds in Advanced Organic Synthesis

The indole moiety, a foundational heterocyclic structure, holds a significant position in the landscape of organic chemistry. researchgate.netsemanticscholar.org Its presence in a wide array of natural products, pharmaceuticals, and advanced materials underscores its importance. semanticscholar.orgrsc.org The unique fused ring system of a benzene (B151609) and a pyrrole (B145914) ring provides a scaffold that is both electronically rich and structurally versatile, making it a valuable precursor in organic synthesis. irjmets.com This versatility allows for the construction of complex molecular architectures with a range of biological activities. semanticscholar.orgrsc.org

Indole derivatives are central to medicinal chemistry, exhibiting a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. irjmets.comomicsonline.org The ability to functionalize the indole core at various positions, such as the N-1, C-2, and C-3 positions, allows chemists to fine-tune the electronic and steric properties of the resulting molecules, thereby optimizing their biological effects. researchgate.netsemanticscholar.org Methodologies like the Fischer indole synthesis, one of the oldest and most reliable methods, have been instrumental in the preparation of a vast number of indole derivatives. wikipedia.orgbyjus.com Modern techniques, including metal-catalyzed cross-coupling reactions and C-H activation, have further expanded the synthetic toolbox for creating diverse and complex indole-based compounds. researchgate.netirjmets.com

Specific Structural Features of 2,3-Dimethyl-1-phenylindole

This compound is a specific derivative of the indole scaffold, characterized by the presence of methyl groups at the C-2 and C-3 positions of the indole ring and a phenyl group attached to the nitrogen atom (N-1). This substitution pattern imparts distinct structural and electronic features to the molecule. The methyl groups at C-2 and C-3 introduce steric bulk and are electron-donating, which can influence the reactivity of the indole ring. The phenyl group at the N-1 position also contributes to the steric environment and can modulate the electronic properties of the indole system.

The synthesis of 1,2,3-trisubstituted indoles like this compound can be achieved through a one-pot, three-component protocol involving a Fischer indolization followed by an N-alkylation. rsc.org For instance, the reaction of phenylhydrazine (B124118) hydrochloride with butanone can yield 2,3-dimethylindole (B146702), which can then be N-alkylated. rsc.org The structural parameters of such molecules can be characterized using various spectroscopic techniques.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₆H₁₅N |

| Molecular Weight | 221.30 g/mol |

| IUPAC Name | This compound |

This data is compiled from available chemical databases. nih.gov

The presence of the N-phenyl group is a significant feature, and in related 2-phenylindole (B188600) structures, this group has been shown to be crucial for various biological activities. omicsonline.org The specific arrangement of the methyl and phenyl substituents in this compound creates a unique chemical entity with potential for further functionalization and exploration in various fields of chemical research.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H15N |

|---|---|

Molecular Weight |

221.30 g/mol |

IUPAC Name |

2,3-dimethyl-1-phenylindole |

InChI |

InChI=1S/C16H15N/c1-12-13(2)17(14-8-4-3-5-9-14)16-11-7-6-10-15(12)16/h3-11H,1-2H3 |

InChI Key |

UATZPWAASBSTIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C3=CC=CC=C3)C |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Mechanisms of Indole (B1671886) Ring Formation

The construction of the indole nucleus can be achieved through various synthetic strategies, many of which involve complex, multi-step catalytic cycles. Mechanistic investigations into these pathways focus on identifying key reactive species and understanding the factors that control reaction outcomes.

Oxidative cyclization represents a powerful method for indole synthesis, often proceeding through pathways initiated by electron transfer events. In many modern indole syntheses, a key step involves the single electron transfer (SET) from an electron-rich precursor, such as an aniline (B41778) derivative, to a metal catalyst or an oxidant. This process generates a radical cation intermediate. For instance, in the copper(II)-catalyzed aerobic oxidative coupling of indoles with furans, the reaction is believed to begin with the oxidation of the indole to a radical cation. This highly electrophilic intermediate is then susceptible to attack by a nucleophile.

Another example involves the iodine-catalyzed oxidative cyclization of N-aryl enamines. Mechanistic studies, including the observation that the reaction is inhibited by radical scavengers like TEMPO, suggest the involvement of a radical pathway. sci-hub.se A proposed mechanism involves the in-situ generation of a hyperiodide species which oxidizes the enamine to form an N-iodo intermediate. Homolysis of the N-I bond then produces a radical species which undergoes addition to the aryl ring, followed by further oxidation and deprotonation to yield the final indole product. sci-hub.se These electron transfer processes are crucial as they generate the highly reactive species necessary to facilitate the C-C or C-N bond formations required for ring closure under oxidative conditions.

The direct observation or trapping of intermediates in catalytic cycles provides critical evidence for proposed reaction mechanisms. In transition metal-catalyzed indolizations, several types of intermediates have been identified or strongly implicated.

Palladium-catalyzed reactions, for example, often proceed through organopalladium intermediates. In the synthesis of indolines, a proposed mechanism involves the formation of a Pd(II) intermediate that can either undergo reductive amination or be oxidized to a Pd(IV) species, which then facilitates C-N bond formation through reductive elimination. nih.gov In Catellani-type reactions, which utilize cooperative palladium/norbornene catalysis, spirocyclic palladacycle intermediates are formed, which evolve towards the final products. chemrxiv.org Similarly, cobalt-catalyzed syntheses of indoles have been shown to involve distinct organometallic intermediates. Studies suggest the formation of a Co(II) complex with the substrate, which is then oxidized to a Co(III) species. This intermediate undergoes C-H bond cobaltation, followed by another oxidation to a high-valent Co(IV) species that enables a rapid reductive elimination to form the C-N bond of the indole ring. acs.org

Gold-catalyzed reactions have been shown to involve unique intermediates such as α-imino gold carbenes. nih.govmdpi.com These highly electrophilic species can be trapped by various nucleophiles, providing a novel route to functionalized indoles by reversing the typical nucleophilic character of the indole C3 position. nih.gov

Table 1: Proposed Intermediates in Catalyzed Indole Syntheses

| Catalyst System | Proposed Intermediate Type | Mechanistic Role |

|---|---|---|

| Palladium/Norbornene | Spirocyclic Palladacycle | Facilitates vicinal difunctionalization and C-N bond formation. chemrxiv.org |

| Cobalt/dpm | Co(IV) Species | Undergoes reductive elimination to form the indole C-N bond. acs.org |

| Gold/Ligand | α-Imino Gold Carbene | Acts as a highly electrophilic species, enabling nucleophilic attack at the C3 position. nih.govmdpi.com |

| Palladium(0) | Aryl Palladium(II) Species | Formed via oxidative addition, initiates catalytic cycle for C-C and C-N coupling. mdpi.com |

The choice of catalyst and additives (such as ligands, bases, and oxidants) is paramount in directing the course of indole synthesis, often determining reaction efficiency, regioselectivity, and even the viability of a particular pathway.

Catalysts:

Palladium: Palladium catalysts are widely used due to their versatility in promoting C-C and C-N bond formation through various mechanisms like oxidative addition, reductive elimination, and C-H activation. nih.govmdpi.com The specific palladium source (e.g., Pd(OAc)₂, PdCl₂) and its oxidation state can influence the catalytic cycle. mdpi.com For instance, Pd(0) is often involved in oxidative addition with aryl halides, while Pd(II) can act as a Lewis acid or participate in C-H activation pathways.

Copper: Copper catalysts are often employed in oxidative coupling reactions. They can facilitate single electron transfer (SET) processes to generate radical intermediates, as seen in some aerobic oxidations.

Gold: Gold catalysts, particularly Au(I) complexes, are known for their strong π-acidic character, which allows them to activate alkynes and allenes toward nucleophilic attack. This has been exploited in cyclization reactions to form indoles, often proceeding through gold carbene intermediates. nih.gov

Nickel: Heterogeneous nickel catalysts, such as Ni/SiO₂-Al₂O₃, offer a more economical and sustainable option for indole synthesis via dehydrogenative coupling, proceeding through a borrowing hydrogen methodology. thieme-connect.com

Additives:

Ligands: In palladium catalysis, ligands like phosphines (e.g., PPh₃, Xantphos) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the metal center, modulating its reactivity, and influencing the outcome of steps like oxidative addition and reductive elimination. mdpi.comresearchgate.net

Bases: Bases such as K₂CO₃ or NaH are frequently required to deprotonate a precursor, increasing its nucleophilicity, or to neutralize acidic byproducts generated during the reaction. nii.ac.jpnih.gov

Oxidants: In oxidative C-H activation or coupling reactions, an external oxidant (e.g., AgOAc, O₂, benzoquinone) is often necessary to regenerate the active form of the catalyst (e.g., reoxidize Pd(0) to Pd(II)) and complete the catalytic cycle. nih.govorganic-chemistry.org

Mechanistic Aspects of Derivatization and Transformation Reactions

The indole nucleus is an electron-rich aromatic system, which defines its characteristic reactivity. The substituents at the N1, C2, and C3 positions, such as the phenyl and methyl groups in 2,3-dimethyl-1-phenylindole, significantly modulate this inherent reactivity.

Electrophilic aromatic substitution is a hallmark reaction of indoles. The π-electron-rich nature of the ring system makes it highly susceptible to attack by electrophiles. The general mechanism proceeds in two steps:

Formation of a Sigma Complex: The π-system of the indole ring acts as a nucleophile, attacking an electrophile (E⁺). This is typically the rate-determining step as it disrupts the aromaticity of the pyrrole (B145914) ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromatic system. masterorganicchemistry.com

For most indoles, electrophilic attack occurs preferentially at the C3 position. This is because the positive charge in the resulting sigma complex can be delocalized over the C2 position and, importantly, onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. Attack at C2 leads to a less stable intermediate where delocalization onto the nitrogen atom would involve the disruption of the benzene sextet. The presence of substituents significantly influences this reactivity. In this compound, the C3 position is blocked by a methyl group. Therefore, electrophilic attack would be directed to other positions on the indole nucleus, primarily on the benzene portion of the molecule, with the specific position guided by the directing effects of the fused pyrrole ring.

The indole ring, particularly the C3 position, is nucleophilic due to its high electron density. nih.gov This allows indoles to react with a wide range of electrophiles. The nucleophilicity can be quantified and ranked using parameters derived from linear free-energy relationships, which show how the rate of reaction with standard electrophiles is affected by substituents on the indole ring. researchgate.net

The substituents on this compound have a pronounced effect on its nucleophilic character:

Even with the C3 position being substituted, the π-system can still act as a nucleophile in certain reactions. Furthermore, the nitrogen atom, under basic conditions, can be deprotonated (if it were an N-H indole) to become a potent nucleophilic center. researchgate.net In the case of this compound, the primary site of nucleophilic character remains the π-system, though its reactivity is sterically hindered at the C2 and C3 positions.

Oxidative Cleavage Mechanisms of Indole Scaffolds

The oxidative cleavage of indole scaffolds, particularly in 2,3-disubstituted indoles like 2,3-dimethylindole (B146702), is a process that disrupts the heterocyclic ring system, leading to the formation of various carbonyl compounds. The mechanism often proceeds through the formation of reactive intermediates, such as hydroperoxides, which are susceptible to cleavage.

The autoxidation of 2,3-dimethylindole serves as a fundamental example of this process. This reaction leads to the formation of a 3-hydro-peroxyindolenine, which is an isolable intermediate. researchgate.net This intermediate is key to the subsequent reaction pathways. Depending on the reaction conditions and the specific substitution pattern on the indole ring, this hydroperoxide can undergo rearrangement or cleavage. For instance, in the presence of acid, dimers can form, which subsequently rearrange and cleave to yield products like 2,3-dimethylindole and 2-formyl-3-methylindole. researchgate.net

The behavior of different 2,3-dialkylindoles under autoxidative conditions highlights the subtleties of the mechanism. While 2,3-dimethylindole primarily forms an oxidized dimer, other derivatives like 2-ethyl-3-methylindole yield 2-acetyl-3-methylindole via the hydroperoxyindolenine intermediate. researchgate.net This indicates that the nature of the alkyl groups influences the reaction's outcome.

Catalysis can facilitate the oxidative cleavage. Ferric porphyrins, for example, can catalyze the aerobic oxidative cleavage of 2,3-dimethylindole, acting as mimics for dioxygenase enzymes. researchgate.net The proposed mechanism suggests that the indole reduces the Fe(III)-porphyrin to Fe(II)-porphyrin through a proton-coupled electron transfer. researchgate.net In a broader context, the oxidative cleavage of double bonds is a fundamental transformation, with ozonolysis being the most well-known method, which proceeds via a [3+2] cycloaddition to form an ozonide intermediate that subsequently cleaves. nih.govscispace.com While not involving ozone, the autoxidation of indoles proceeds through analogous principles of forming an unstable oxygen-rich intermediate that readily undergoes ring cleavage.

| Starting Material | Key Intermediate | Major Product(s) |

| 2,3-Dimethylindole | 3-Hydro-peroxyindolenine | Oxidized Dimer |

| 2-Ethyl-3-methylindole | 3-Hydro-peroxyindolenine | 2-Acetyl-3-methylindole |

| 2-Methyl-3-ethylindole | 3-Hydro-peroxyindolenine | Corresponding Oxidized Dimer |

Palladium-Mediated Reaction Pathways in Functionalization

Palladium catalysis is a powerful tool for the C-H functionalization of indole scaffolds, enabling the introduction of various substituents with high selectivity. The mechanisms of these reactions typically involve the formation of a cyclopalladated intermediate. nih.gov

A notable example is the palladium/norbornene (Pd/NBE) cooperative catalysis for the vicinal di-carbo-functionalization of indoles. nih.gov This process allows for the introduction of both aryl and alkenyl groups at the C2 and C3 positions, respectively. The reaction pathway is initiated by a Pd(II)-mediated metalation at the C3 position of the indole ring. nih.gov This is followed by the formation of a crucial aryl-norbornyl-palladacycle (ANP) intermediate. nih.gov This intermediate then engages in chemoselective coupling with electrophiles and nucleophiles to yield the difunctionalized product. nih.gov

The general mechanistic manifold for such transformations can follow different pathways. One common route is a Pd(II)/Pd(0) cycle, where functionalization occurs through a reductive process, like reductive elimination, to release the product and a Pd(0) species, which is then reoxidized to regenerate the active Pd(II) catalyst. nih.govmdpi.com Another pathway involves the functionalization of the palladacycle with an electrophilic reagent without a change in the palladium oxidation state or through a Pd(II)/Pd(IV) cycle involving a two-electron oxidation of the palladacyclic complex. nih.gov

In the context of the Pd/NBE-catalyzed reaction, control experiments have shown that the palladium source, the ligand (e.g., AsPh₃), and norbornene are all critical for the reaction's success. nih.gov The absence of norbornene, for instance, leads to a direct Heck reaction product instead of the desired difunctionalization. nih.gov This underscores the role of norbornene in facilitating the formation of the key palladacycle intermediate that directs the subsequent functionalization steps.

| Reagent/Component | Role in Pathway | Consequence of Omission |

| Pd(OAc)₂ | Catalyst | No reaction |

| Norbornene (NBE) | Facilitates palladacycle formation | Formation of Heck side-product |

| AsPh₃ (Ligand) | Stabilizes Pd center | No desired product, formation of side-products |

| AgOAc / Cu(OAc)₂ | Oxidants/Additives | Reduced yield of desired product |

Carbocation Rearrangement and Hydride Shift Mechanisms

Carbocation rearrangements are fundamental processes in organic chemistry where a carbocation intermediate reorganizes to form a more stable carbocation. libretexts.orgmasterorganicchemistry.com This phenomenon is driven by the energetic favorability of more highly substituted carbocations (tertiary > secondary > primary). masterorganicchemistry.com These rearrangements typically occur via a 1,2-shift, where a substituent on an adjacent carbon moves to the positively charged carbon. wikipedia.org

There are two primary types of these shifts:

1,2-Hydride Shift : A hydrogen atom on an adjacent carbon migrates with its pair of bonding electrons to the carbocation center. libretexts.orglumenlearning.com This converts the original carbocation into a new one, and if the shift results in a more stable carbocation (e.g., a secondary to a tertiary), the rearrangement is highly favorable. masterorganicchemistry.com

1,2-Alkyl Shift : An alkyl group, such as a methyl or ethyl group, migrates with its bonding electrons from an adjacent carbon to the carbocation center. libretexts.orglumenlearning.com This occurs when a hydride shift is not possible or when an alkyl shift would lead to an even more stable carbocation.

These rearrangements are often observed in reactions involving carbocation intermediates, such as Sₙ1 reactions or certain electrophilic additions. libretexts.orgmasterorganicchemistry.com For instance, during the synthesis of indole derivatives via acid-catalyzed reactions like the Fischer indole synthesis, carbocationic intermediates are formed. While the synthesis of this compound from phenylhydrazine (B124118) and butanone is straightforward, reactions involving more complex ketones or subsequent electrophilic substitution on the indole ring could potentially generate carbocations susceptible to rearrangement.

The mechanism involves the movement of the electron pair of the C-H or C-C bond to the adjacent empty p-orbital of the carbocation. masterorganicchemistry.com The transition state for this process involves a three-center, two-electron bond. wikipedia.org While 1,2-shifts are most common, more distant hydride shifts (e.g., 1,3, 1,4, and 1,5) have also been observed, though they are less frequent. libretexts.org

| Type of Shift | Migrating Group | Driving Force | Example |

| 1,2-Hydride Shift | Hydrogen atom (H⁻) | Formation of a more stable carbocation (e.g., 2° → 3°) | Rearrangement of a secondary carbocation to a tertiary one |

| 1,2-Alkyl Shift | Alkyl group (e.g., CH₃⁻) | Formation of a more stable carbocation when no adjacent H is available | Rearrangement of a secondary carbocation to a quaternary center with a tertiary carbocation |

Reactivity and Derivatization Strategies of 2,3 Dimethyl 1 Phenylindole and Its Core Scaffold

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing the electron-rich indole ring. The outcome of this reaction is highly dependent on the substitution pattern of the indole core.

For a typical indole, the site of electrophilic attack is overwhelmingly the C-3 position. This preference is attributed to the formation of a more stable cationic intermediate (an arenium ion) where the aromaticity of the fused benzene (B151609) ring is preserved. The positive charge in this intermediate can be effectively delocalized onto the nitrogen atom without disrupting the benzene π-system.

In the case of 2,3-dimethyl-1-phenylindole, the primary sites for electrophilic attack on the pyrrole (B145914) ring, C-2 and C-3, are blocked by methyl groups. Consequently, electrophilic substitution on the pyrrole moiety is sterically hindered and electronically unfavorable. Instead, electrophilic attack is directed towards the fused benzene ring (positions C-4, C-5, C-6, and C-7) or the N-phenyl substituent. The inherent nucleophilicity of the indole system generally makes the fused benzene ring more reactive than the N-phenyl ring towards many electrophiles.

The substituents on the this compound scaffold play a crucial role in directing the position of electrophilic attack on the fused benzene ring.

N-Phenyl Substituent: The N-phenyl group has a more complex influence. It can be weakly deactivating towards the indole nucleus due to inductive electron withdrawal by the nitrogen atom. However, the nitrogen's lone pair is delocalized into both the indole ring system and the N-phenyl ring. This delocalization activates the fused benzene ring, particularly at the C-4 and C-6 positions, which are ortho and para to the nitrogen atom. The bulky N-phenyl group can also sterically hinder attack at the C-7 position.

The interplay of these electronic and steric effects determines the final regiochemical outcome of electrophilic aromatic substitution reactions.

| Substituent |

N-Alkylation and N-Arylation Reactions

While this compound is already N-arylated, the synthesis of this compound and its N-substituted analogs relies on the alkylation and arylation of the 2,3-dimethylindole (B146702) core scaffold.

N-Alkylation: The nitrogen of 2,3-dimethylindole can be alkylated by treatment with a strong base, such as sodium hydride (NaH), followed by the addition of an alkyl halide. A significant challenge in this reaction is the competing alkylation at the C-3 position, which is also nucleophilic. The regioselectivity (N- vs. C-3 alkylation) is highly dependent on the reaction conditions, including the choice of base and solvent. Polar aprotic solvents like DMF tend to favor N-alkylation over less polar solvents like THF.

N-Arylation: The synthesis of the title compound, this compound, is typically achieved through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed methods, such as the Ullmann condensation, and palladium-catalyzed methods, like the Buchwald-Hartwig amination, are commonly employed. These reactions involve coupling 2,3-dimethylindole with an aryl halide (e.g., iodobenzene). Steric hindrance from the methyl groups at the C-2 and C-3 positions can sometimes lead to lower yields compared to less substituted indoles. nih.gov

| Reaction Type |

Functionalization at C-3 (e.g., Carboxaldehyde, Oxime, Cyano, Amide)

Direct functionalization at the C-3 position of this compound is not feasible due to the presence of the methyl group. However, this section addresses the synthesis of analogs where the C-3 methyl group is replaced by other important functionalities, starting from a related indole scaffold. A common strategy involves the use of 2-methyl-1-phenylindole as a precursor.

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) at the C-3 position of electron-rich heterocycles like indoles. ijpcbs.comchemistrysteps.comcambridge.org Reacting 2-methyl-1-phenylindole with a Vilsmeier reagent (generated from phosphorus oxychloride and DMF) yields 2-methyl-1-phenylindole-3-carboxaldehyde. nrochemistry.com This aldehyde is a versatile intermediate that can be converted into a variety of other functional groups.

Oxime Formation: The carboxaldehyde can be readily converted to an oxime by reacting it with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base. mdpi.comnih.gov

Nitrile (Cyano) Synthesis: The oxime can be dehydrated to form the corresponding nitrile (-CN). This transformation can be achieved using various dehydrating agents.

Amide Synthesis: The carboxaldehyde can be oxidized to a carboxylic acid, for instance using an oxidant like potassium permanganate. The resulting carboxylic acid can then be coupled with an amine using standard peptide coupling reagents (e.g., EDCI, HOBt) to form the desired amide. nih.gov

| Starting Material |

Oxidative Transformations of Indole Derivatives

The oxidation of the 2,3-disubstituted indole core can lead to a variety of interesting and synthetically useful products. The specific outcome often depends on the oxidant used and the reaction conditions.

A key transformation for 2,3-dialkylindoles is the autoxidation or reaction with other oxidizing agents to form 3-hydroperoxyindolenines. cdnsciencepub.com These intermediates can undergo further reactions. One of the most significant oxidative transformations is the rearrangement to form 2,2-disubstituted indolin-3-ones (also known as 2-acylindoles or oxindoles). mdpi.comrsc.org This process, known as oxidative rearrangement, is a valuable strategy for synthesizing these important heterocyclic scaffolds, which are present in numerous bioactive molecules. rsc.orgmdpi.com

For 2,3-dimethylindole, oxidation with peroxodisulfate or peroxomonosulfate anions proceeds via an initial electrophilic attack at the C-3 position to give an indoleninic intermediate. rsc.org Subsequent steps can lead to the formation of 3-methylindole-2-carbaldehyde. rsc.org The oxidation of 2,3-dialkylindoles can also lead to the formation of oxidized dimers. cdnsciencepub.com

| Indole Substrate |

Cycloaddition Reactions Involving Indole Derivatives

The indole nucleus can participate in cycloaddition reactions, where the π-system of the pyrrole ring acts as a 2π, 4π, or other component, often leading to dearomatization and the formation of complex polycyclic structures.

[4+2] Cycloaddition (Diels-Alder Reaction): The indole C2-C3 double bond can act as a dienophile, but more commonly, the pyrrole ring acts as a 4π diene. wikipedia.org In this role, it reacts with a dienophile to form a cyclohexene (B86901) ring fused to the indole scaffold. The reaction typically requires heat or a Lewis acid catalyst. mnstate.edu For 2,3-disubstituted indoles, these reactions can be used to construct polycyclic fused indolines, sometimes with the creation of vicinal quaternary carbon centers. acs.org

[3+2] Cycloaddition (Dipolar Cycloaddition): Indoles are excellent partners in [3+2] cycloadditions with 1,3-dipoles such as nitrile oxides, azomethine ylides, or nitrones. uchicago.edu These reactions are a powerful tool for constructing five-membered rings fused to the indole core, leading to structures like pyrroloindolines. Dearomative photocatalyzed [3+2] cycloadditions between indoles and vinyldiazo reagents have also been developed. nih.gov

The substituents on this compound heavily influence its participation in cycloaddition reactions. The electron-donating methyl groups enhance the electron density of the C2-C3 π-bond, potentially increasing its reactivity as a dipolarophile. However, the steric bulk of the two methyl groups and the N-phenyl group can significantly hinder the approach of the reaction partner, potentially requiring more forcing conditions or preventing the reaction altogether.

| Reaction Type |

C-H Functionalization Methodologies on Indole Systems

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical tool in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of indole systems, C-H functionalization allows for the direct introduction of various substituents onto the heterocyclic core.

The indole ring possesses multiple C-H bonds with differing reactivity. The C-H bonds at the C2 and C3 positions of the pyrrole ring are inherently more reactive towards electrophilic substitution. chim.it However, in the case of this compound, these positions are blocked by methyl groups, thereby directing functionalization towards the less reactive C-H bonds of the benzene ring (C4, C5, C6, and C7). chim.it

Achieving regioselectivity in the functionalization of the benzenoid ring of indoles is a significant synthetic challenge due to the similar reactivity of the C4, C5, C6, and C7 positions. nih.gov Modern methodologies often employ directing groups to control the position of functionalization. These directing groups are typically installed at the N1 position of the indole and coordinate to a transition metal catalyst, bringing it in close proximity to a specific C-H bond.

Transition-metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in advancing C-H functionalization of indoles. rsc.org These methods facilitate a range of transformations, including arylation, alkenylation, alkynylation, acylation, and amidation. rsc.org

For instance, palladium-catalyzed C-H arylation can be directed to different positions of the indole's benzene ring by selecting appropriate directing groups and reaction conditions. nih.gov While the C2 and C3 positions are the most electronically favored sites for functionalization, steric hindrance, as seen in this compound, shifts the reactivity to other positions. nih.gov The use of specific directing groups can overcome the inherent reactivity, enabling selective functionalization at the C7, C6, C5, or C4 positions. nih.gov

Table 1: Examples of C-H Functionalization Reactions on the Indole Core

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Reference |

| Arylation | Pd(OAc)₂, Ligand, Ar-X | C2, C3, C4, C5, C6, C7 | nih.govnih.gov |

| Alkenylation | [Rh(Cp)Cl₂]₂, Cu(OAc)₂ | C2 | rsc.org |

| Amidation | [Rh(Cp)Cl₂]₂, AgSbF₆ | C2 (ortho-aryl) | nsf.gov |

| Borylation | BBr₃ | C7 | nih.gov |

This table presents generalized examples for the indole scaffold. The specific reactivity of this compound may vary.

Divergent Derivatization Strategies for Indole Scaffolds

Divergent synthesis is a powerful strategy for the rapid generation of a library of structurally diverse compounds from a common intermediate. This approach is particularly valuable in drug discovery for exploring the structure-activity relationship of a given scaffold. For indole-based compounds, divergent strategies often leverage the multiple reactive sites on the indole nucleus to introduce a variety of functional groups and build molecular complexity. nih.govnih.gov

Given the 2,3-disubstituted nature of this compound, divergent derivatization would primarily occur at the N-phenyl ring or the C4-C7 positions of the indole's benzene ring. A common strategy involves an initial C-H functionalization step to introduce a versatile handle, such as a boronic ester or a halide, which can then be subjected to a wide range of cross-coupling reactions.

For example, a site-selective C-H borylation at one of the C4-C7 positions would create a versatile intermediate. This boronic ester could then undergo Suzuki coupling with a diverse set of aryl or vinyl halides to generate a library of analogs with different substituents at that position. Similarly, a directed C-H halogenation would provide a handle for various cross-coupling reactions, such as Sonogashira, Heck, or Buchwald-Hartwig couplings, to introduce alkynyl, alkenyl, or amino groups, respectively.

Another divergent approach involves the dearomatization of the indole core. While the 2,3-dimethyl substitution pattern presents a challenge for some dearomatization reactions, specific reagents and conditions can lead to the formation of indolenine or indoline (B122111) derivatives, thereby creating new stereocenters and expanding the accessible chemical space. rsc.org

The "complexity-to-diversity" strategy is another relevant approach where a complex, naturally occurring indole alkaloid is used as a starting point for generating a library of analogs through a series of ring-distorting reactions. nih.govresearchgate.net While not directly starting from this compound, this strategy highlights the potential for creating diverse molecular architectures from a common indole-containing core.

Table 2: Potential Divergent Derivatization Pathways for the this compound Scaffold

| Initial Transformation | Subsequent Reactions | Potential Products |

| Site-selective C-H Borylation (C4-C7) | Suzuki Coupling | Arylated/Vinylated Indoles |

| Site-selective C-H Halogenation (C4-C7) | Sonogashira, Heck, Buchwald-Hartwig Coupling | Alkynylated, Alkenylated, Aminated Indoles |

| Nitration of N-phenyl ring | Reduction, Diazotization, Sandmeyer Reaction | Variously substituted N-phenyl indoles |

| Asymmetric Dearomatization | Further functionalization of the saturated ring | Chiral indoline/indolenine derivatives |

Computational and Theoretical Studies

Molecular Dynamics (MD) Simulations of Indole (B1671886) Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique provides valuable insights into the dynamic behavior of indole and its derivatives in complex environments.

MD simulations have been used to reveal how indole molecules localize within lipid bilayers, a process relevant to the behavior of tryptophan residues in membrane proteins. nih.gov These simulations can identify specific interaction sites, such as near the glycerol (B35011) and choline (B1196258) moieties of phospholipids, and determine the thermodynamic drivers (enthalpy vs. entropy) for this localization. nih.gov In the context of drug design, MD simulations are employed to validate docking results and assess the stability of indole derivatives within the binding pockets of target proteins, such as dihydrofolate reductase or Pim-1 kinase. tandfonline.comnih.gov By analyzing the trajectories, researchers can understand the key amino acid interactions that stabilize the ligand-protein complex. tandfonline.com

Simulations are also used to explore the interactions between indole derivatives and other biomolecules like DNA. For example, MD studies of indole-3-propionic acid with DNA have shown the formation of a stable complex where the indole derivative binds in the minor groove, causing only slight structural fluctuations. mdpi.com

Analysis of Electronic Structure and Reactivity

The electronic structure of the indole ring dictates its chemical reactivity. The π-electron-rich nature of the heterocyclic system makes it a potent nucleophile, particularly at the C3 position. Computational methods are essential for quantifying this reactivity.

The nucleophilicity of indoles can be quantitatively described using the linear free-energy relationship: log k (20 °C) = s(N + E), where E is an electrophilicity parameter, and N (nucleophilicity) and s (nucleophile-specific sensitivity) are parameters characterizing the nucleophile. nih.gov The kinetics of reactions between various indoles and reference electrophiles, such as benzhydryl cations, have been studied to determine these parameters. nih.gov

This approach has been used to create a comprehensive nucleophilicity scale for a wide range of indole structures. nih.gov Studies show a linear correlation between the measured nucleophilicity parameter N and the pKₐ values for protonation at the C3 position. nih.gov However, the presence of a methyl group at the C2 position introduces steric hindrance, resulting in a separate, parallel correlation line for 2-methylindoles. nih.govacs.org This correlation provides a method to determine the basicity of indoles that cannot be measured directly in acidic media. nih.govuni-muenchen.de The nucleophilicity of indoles is comparable to that of other nucleophiles like pyrroles and silylated enol ethers. acs.org The indole side chain of tryptophan also exhibits this latent nucleophilic reactivity, which is harnessed by enzymes in biosynthetic pathways. nih.gov

| Indole Derivative | Nucleophilicity Parameter (N) | Sensitivity Parameter (s) | Reference |

|---|---|---|---|

| Indole | 4.48 | 1.13 | nih.gov |

| N-Methylindole | 4.86 | 1.10 | nih.gov |

| 5-Methoxyindole | 5.77 | 1.02 | nih.gov |

| 5-Cyanoindole | 2.52 | 1.23 | nih.gov |

| 5-Aminoindole | 7.22 | - | uni-muenchen.de |

| Indole-5-carboxylic acid | 3.95 | - | uni-muenchen.de |

Steric and Electronic Effects of Substituents on Indole Reactivity

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into how substituents modify the reactivity of the indole ring. The electronic nature of the indole core makes it a π-excessive heterocycle, predisposing it to electrophilic substitution, primarily at the C3 position. The introduction of substituents, such as in 2,3-Dimethyl-1-phenylindole, alters this inherent reactivity through a combination of steric and electronic effects.

The interplay of these effects is crucial. While the methyl groups electronically activate the ring, they sterically block the most reactive sites. The N-phenyl group modulates the electronic properties of the nitrogen atom and sterically shields one face of the molecule. Quantum chemical calculations on various substituted indoles allow for the quantification of these effects on properties like redox potentials and spin density distribution in radical cations, which helps explain observed differences in their subsequent coupling reactions. rsc.org

Reaction Energetics and Thermodynamics of Indole Transformations

Computational chemistry is a powerful tool for investigating the energetics and thermodynamics of chemical reactions involving indole derivatives. nih.gov Methods such as DFT and ab initio calculations are used to determine key thermodynamic parameters, including enthalpies of formation, activation energies, and reaction energies, which govern the feasibility and kinetics of a given transformation. semanticscholar.orgsci-hub.seacs.org

Studies combining experimental techniques like calorimetry with computational approaches have successfully determined the gas-phase enthalpies of formation for the parent indole molecule. nih.govsemanticscholar.orgsci-hub.seacs.org These fundamental values serve as a benchmark for calculating the thermodynamic properties of more complex derivatives. For instance, the standard molar enthalpy of formation in the gas phase for indole has been experimentally and computationally validated to be approximately 164.3 ± 1.3 kJ·mol⁻¹. nih.govsemanticscholar.orgsci-hub.seacs.org

For substituted indoles, computational models can predict how substituents affect the thermodynamics of reactions. Isodesmic reactions, where the number and type of bonds are conserved, are often used in DFT studies to accurately calculate the heats of formation for complex molecules like substituted indoles. niscpr.res.in These calculations reveal that the stability of the indole derivative is influenced by the nature of the substituent.

The kinetics of indole reactions, such as atmospheric oxidation initiated by hydroxyl (•OH) or chlorine (•Cl) radicals, have also been modeled. copernicus.orgcopernicus.org These studies calculate the potential energy surfaces for different reaction pathways, including addition to the double bonds and hydrogen abstraction from the N-H group. copernicus.org The calculations show that H-abstraction from the -NH- group is a highly favorable pathway, particularly with •Cl radicals, due to a much lower activation energy compared to •OH radical reactions. copernicus.org

Below is a table summarizing representative calculated activation energies (Ea) for the reaction of indole with atmospheric oxidants, illustrating how computational methods can dissect reaction pathways.

| Reaction Pathway | Oxidant | Calculated Activation Energy (ZPE-corrected) | Reference Product(s) |

| H-abstraction from -NH- | •OH | High Energy Barrier | C₈H₆N radical + H₂O |

| H-abstraction from -NH- | •Cl | Low Energy Barrier | C₈H₆N radical + HCl |

| Addition to C5 site | •Cl | Favorable (Low Ea) | Indole-Cl adduct |

| Addition to C6 site | •Cl | Favorable (Low Ea) | Indole-Cl adduct |

This data is based on studies of the parent indole molecule and provides a framework for understanding potential reactions of substituted indoles. copernicus.org

Noncovalent Interactions in Catalysis and Molecular Stability

Noncovalent interactions, though weak, play a decisive role in the structure, stability, and reactivity of molecules, particularly in the context of catalysis. acs.orgacs.orgnih.govresearchgate.net For N-phenyl substituted indoles, interactions such as π-stacking and CH/π interactions are of significant importance. Computational studies are essential for identifying and quantifying these subtle forces, which often control stereoselectivity in asymmetric organocatalysis. acs.orgacs.orgnih.gov

In organocatalyzed reactions involving indole derivatives, the catalyst and substrate form a complex stabilized by a network of noncovalent interactions. For example, in the phosphoric acid-catalyzed asymmetric Fischer indole synthesis, both π-stacking and CH/π interactions between the substrate and the catalyst's aryl groups impact the stability of the stereocontrolling transition state. acs.orgacs.orgnih.gov Computational models have revealed that these interactions can be opposing; π-stacking might stabilize the transition state leading to one enantiomer, while CH/π interactions stabilize the competing transition state. acs.orgacs.org The final stereochemical outcome depends on the delicate balance of these, and other interactions like hydrogen bonding. acs.orgacs.orgnih.gov

Theoretical studies on the Friedel-Crafts alkylation of indoles catalyzed by thiourea-based organocatalysts also highlight the importance of hydrogen bonding. mdpi.com Calculations show that the catalyst's hydroxyl group can interact with the indole's NH group through an H–O···H–N hydrogen bond, directing the nucleophilic attack. mdpi.com

The stability of the this compound molecule itself is influenced by intramolecular noncovalent forces. The orientation of the N-phenyl ring relative to the indole plane will be determined by a balance between conjugative stabilization and steric repulsion from the C2-methyl group. The phenyl group provides a platform for intermolecular interactions, such as π-stacking with other aromatic molecules or CH/π interactions, which can influence crystal packing and behavior in solution.

Spectroscopic Property Predictions and Correlations with Electronic Structure

Computational quantum chemistry provides robust methods for predicting the spectroscopic properties of molecules like this compound and correlating them with their underlying electronic structure. researchgate.net Techniques like Time-Dependent Density Functional Theory (TD-DFT) are widely used to calculate UV-Visible absorption spectra, while DFT calculations can predict vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net

The electronic absorption spectra of indole and its derivatives are characterized by transitions between molecular orbitals, primarily the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is directly related to the wavelength of the first major absorption band in the UV-Vis spectrum. chemrxiv.orgresearchgate.net Substituents on the indole ring significantly affect these orbital energies. chemrxiv.orgresearchgate.netnih.gov Electron-donating groups, like methyl, tend to raise the HOMO energy, while aromatic substituents like phenyl can affect both HOMO and LUMO depending on their orientation and conjugation. This often leads to a bathochromic (red) shift in the absorption spectrum. researchgate.netnih.gov

A computational study on indole and its derivatives (tryptophan, serotonin (B10506), melatonin) demonstrated a clear bathochromic shift in the absorption wavelength for the Lₐ state in the order of indole < tryptophan < serotonin < melatonin, which correlates with changes in electron density on the indole ring. nih.gov

The table below shows a comparison of calculated electronic properties for indole and related BN indoles, illustrating how theoretical methods can predict and explain trends in electronic structure and properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | First UV Transition (eV) |

| Natural Indole | -5.87 | -0.11 | 5.76 | 4.67 |

| External BN Indole I | -6.04 | 0.23 | 6.27 | 5.15 |

| Fused BN Indole II | -5.99 | -0.52 | 5.47 | 4.35 |

Data obtained from CAM-B3LYP/6-311++G(d,p) calculations. This demonstrates the ability of computational methods to predict electronic properties that correlate with spectroscopic observations. acs.org

Furthermore, computational methods can predict other properties derived from the electronic structure, such as ionization potentials and electron affinities. acs.orgnih.gov These predictions can be compared with experimental data from techniques like UV-Photoelectron Spectroscopy (UV-PES) to validate the computational model and provide a deeper understanding of the molecule's electronic makeup. acs.org The calculated molecular electrostatic potential (MEP) map can also identify the electrophilic and nucleophilic sites within the molecule, correlating electronic structure with chemical reactivity. researchgate.netsemanticscholar.org

Advanced Synthetic Applications and Methodological Development

Construction of Complex Indole-Based Scaffolds

The indole (B1671886) nucleus is a foundational component for building more intricate molecular architectures. A key strategy in modern drug discovery is "scaffold hopping," where the core of a known active molecule is replaced with a different, but functionally similar, scaffold to discover novel compounds with improved properties. Indole scaffolds are frequently used as the starting point for such explorations. For instance, research has shown the successful transformation of indole-based selective inhibitors of the anti-apoptotic protein MCL-1 into dual MCL-1/BCL-2 inhibitors by hopping from the indole core to an indazole framework. This approach preserves the essential pharmacophoric features while altering the core structure. While not specifically demonstrated with 2,3-dimethyl-1-phenylindole, this strategy highlights a significant application for substituted indoles, which can serve as templates for designing complex, polycyclic systems with novel biological activities.

Strategies for Pseudo-Natural Product Synthesis Based on Indole Intermediates

Pseudo-natural products are molecules that are inspired by natural products but possess novel scaffolds not found in nature. This synthetic strategy aims to explore new areas of chemical space while retaining the "drug-like" properties often associated with natural products. The synthesis of pseudo-natural products often involves combining fragments of different natural products in new ways. Given the prevalence of the indole nucleus in a vast number of natural alkaloids, indole intermediates are prime candidates for this approach. The concept involves using the inherent reactivity and structural features of the indole core as a foundation to be fused or combined with other pharmacologically relevant fragments, leading to novel molecular matter. This strategy allows for the creation of diverse compound libraries with high stereochemical content and structural complexity, extending beyond the combinations produced by natural biosynthetic pathways.

Development of Catalytic Systems for Indole Functionalization

The direct functionalization of the indole core via C-H activation is a powerful tool for creating derivatives without the need for pre-functionalized starting materials. Research into this area has led to the development of sophisticated catalytic systems that can achieve high site-selectivity. For example, catalyst-controlled C-H functionalization of 3-carboxamide indoles demonstrates how different metal catalysts can direct reactions to different positions on the indole ring.

A Rhodium(I)/Silver(I) co-catalyst system can facilitate a 1,2-acyl translocation followed by C-H functionalization at the C3-position.

In contrast, an Iridium(III)/Silver(I) catalyst with the same starting materials subverts this migration and directs functionalization to the C2-position.

These catalyst systems exhibit exceptional selectivity, yielding exclusively the C2- or C3-functionalized products. Furthermore, palladium-catalyzed reactions, such as the Sonogashira cross-coupling, provide a convenient route for synthesizing 2- or 2,3-substituted indoles by annulation of o-haloanilines with alkynes. Such catalytic methods are instrumental for the diversification of substituted indoles like this compound.

Table 1: Catalyst-Controlled Site-Selective Functionalization of Indoles

| Catalyst System | Target Site | Reaction Type | Reference |

|---|---|---|---|

| Rh(I)/Ag(I) | C3-Position | 1,2-Acyl Translocation / C-H Functionalization | |

| Ir(III)/Ag(I) | C2-Position | Direct C-H Functionalization |

Design of Novel Synthetic Pathways for Indole Derivatives

The classic Fischer indole synthesis remains a cornerstone of indole chemistry, but modern advancements focus on creating more efficient, versatile, and environmentally benign pathways. One significant development is the one-pot, three-component Fischer indolisation–N-alkylation reaction. This method allows for the rapid synthesis of 1,2,3-trisubstituted indoles from readily available aryl hydrazines, ketones, and alkyl halides in under 30 minutes. This approach is directly applicable to the synthesis of N-aryl substituted indoles analogous to this compound.

Another efficient method for the core indole structure is the Fischer indolization of 2-butanone (B6335102) and phenylhydrazine (B124118) using boron trifluoride etherate as a catalyst, which can produce 2,3-dimethyl-1H-indole in approximately 90% yield. This N-H indole can then be subjected to N-arylation. Additionally, palladium-catalyzed heteroannulation of 2-haloanilines with terminal alkynes offers a mild and efficient one-pot route to 2-substituted indoles.

Process Optimization and Efficiency in Indole Synthesis

Optimizing synthetic processes is crucial for both laboratory-scale research and industrial production. Key areas of focus include increasing yield, reducing reaction time, and minimizing waste. The one-pot Fischer indolisation–N-alkylation pathway has been optimized by exploring various reaction parameters. The use of microwave irradiation, for instance, dramatically accelerates the reaction, with optimal conditions for the initial indolization identified as 10 minutes at 150 °C in THF. Further optimization showed that reaction concentrations could be increased to 2.1 M in THF without a loss of yield, thereby reducing solvent usage. The subsequent N-alkylation step was also optimized, being completed in under 15 minutes at an elevated temperature. The use of boron trifluoride etherate as a catalyst in the synthesis of the 2,3-dimethyl-1H-indole core also represents a process improvement, leading to high yields under relatively mild conditions.

Table 2: Optimization of One-Pot Fischer Indolisation

| Parameter | Condition Tested | Optimal Condition | Outcome | Reference |

|---|---|---|---|---|

| Solvent | THF, 2-MeTHF, CPME | THF | Clean, high-yielding reaction | |

| Temperature | 100 °C, 125 °C, 150 °C | 150 °C | Reaction complete in 10 minutes | |

| Concentration | 0.63 M, 2.1 M, >2.1 M | 2.1 M | Maintained high yield, reduced solvent |

| Heating Method | Conventional, Microwave | Microwave | Rapid heating and reaction time | |

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2,3-dimethyl-1-phenylindole in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use closed systems or local exhaust ventilation to minimize airborne exposure. Safety showers and eyewash stations must be accessible .

- PPE : Wear dust respirators, nitrile gloves, safety glasses, and protective clothing. For high-risk procedures (e.g., grinding solid compounds), add face shields and boots .

- Waste Disposal : Segregate waste by hazard class (e.g., halogenated vs. non-halogenated) and consult certified waste management services. Follow federal and local regulations for toxic organic compounds .

Q. How can researchers synthesize this compound with high yield and purity?

- Methodological Answer :

- Synthetic Route : Adapt indole alkylation strategies. For example, react 1-phenylindole with methyl iodide under basic conditions (e.g., NaH in DMF) to introduce methyl groups at positions 2 and 3 .

- Optimization :

- Catalysts : Test palladium or copper catalysts for regioselectivity .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for reaction efficiency.

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to verify >95% purity .

Q. What analytical methods are recommended for confirming the structure of this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : Compare -NMR peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.1–2.5 ppm) to literature data .

- IR : Confirm C-H stretching (2800–3000 cm) and aromatic C=C bonds (1450–1600 cm) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 221 (M) and fragmentation patterns consistent with indole derivatives .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of methyl group addition in indole derivatives?

- Methodological Answer :

- Mechanistic Insight :

- Electrophilic Substitution : Methyl groups preferentially occupy positions 2 and 3 due to electron-donating effects of the phenyl group at position 1 .

- Steric Effects : Bulky substituents on the indole nitrogen may shift methylation to position 4.

- Experimental Design :

- Vary base strength (e.g., KCO vs. LDA) to study deprotonation efficiency.

- Use DFT calculations to map energy barriers for different substitution pathways .

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

- Methodological Answer :

- Case Study : If -NMR data conflicts with expected results:

Verify Solvent Effects : Ensure deuterated solvents (e.g., CDCl) do not interact with the compound.

Crystallography : Obtain single-crystal X-ray structures to confirm substituent positions .

Cross-Validate : Compare with synthetic intermediates (e.g., mono-methylated analogs) to isolate discrepancies .

Q. What strategies optimize the photophysical properties of this compound for materials science applications?

- Methodological Answer :

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., nitro, cyano) at position 5 to redshift absorption spectra.

- Test π-extended derivatives (e.g., fused ring systems) for enhanced fluorescence .

- Experimental Workflow :

- UV-Vis Spectroscopy : Measure λ in solvents of varying polarity to assess solvatochromism.

- Quantum Yield : Use integrating sphere methods to quantify emission efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.